5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-chloro-7-methylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)7(8)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCPBOXXEMRIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717256 | |
| Record name | 5-Chloro-7-methylimidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260848-61-0 | |
| Record name | 5-Chloro-7-methylimidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Chlorination and Cyclization of Pyrimidine Derivatives
Method Overview:
This approach starts with substituted pyrimidine precursors, followed by chlorination at specific positions and subsequent cyclization to form the imidazo[1,2-c]pyrimidine core.
- Preparation of pyrimidine precursor: The process begins with 5-amino- or 5-nitro-pyrimidine derivatives, which are nitrated or aminated to introduce reactive groups.
- Chlorination: Chlorination occurs at the 2-position using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride, yielding 2-chloropyrimidine derivatives with high purity (>95%) and yields around 86-95%.
- Methylation at the 7-position: Methylation is achieved via methylating agents like methyl iodide or dimethyl sulfate, often under basic conditions, to introduce the methyl group at the 7-position of the heterocycle.
- Cyclization to form imidazo ring: The heterocyclic core is cyclized using suitable condensing agents, often under microwave irradiation or reflux, to afford the target compound.
| Step | Reagents | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Chlorination | POCl₃ or PCl₅ | Reflux | 5-6 hours | 86-95% | High purity intermediates |
| Methylation | Methyl iodide / Dimethyl sulfate | Room temp to 50°C | 2-4 hours | Variable | Requires inert atmosphere |
| Cyclization | Microwave or reflux | 120°C | 1-2 hours | Variable | Facilitates ring closure |
Microwave-Assisted Synthesis of Methylated Pyrimidines
Method Overview:
Microwave irradiation accelerates the synthesis of heterocyclic compounds by providing rapid heating, reducing reaction times, and improving yields.
- Starting from 6-amino-2-chloropyrimidine-4-carboxylate, a methylation step introduces the methyl group at the 7-position.
- Microwave irradiation at 120°C for 1 hour in acetonitrile has been reported to give yields around 55%, with efficient purification by filtration.
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Methylation & Cyclization | 2-bromo-1,1-dimethoxyethane | Acetonitrile | 120°C | 1 hour | 55% | Microwave irradiation enhances efficiency |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Advantages |
|---|---|---|---|---|---|
| Chlorination & Cyclization | Pyrimidine derivatives | POCl₃, methylating agents | Reflux, microwave | 86-95%, 55% (methylation) | High purity, scalable |
| Microwave-Assisted | 6-amino-2-chloropyrimidine derivatives | Dimethoxyethane, acetonitrile | Microwave at 120°C | 55% | Rapid, energy-efficient |
| Multi-step from intermediates | Commercial chloropyrimidines | POCl₃, methylating agents | Reflux, microwave | 77-95% | Good for large scale |
Research Findings and Notes
- Microwave-assisted synthesis significantly reduces reaction times and improves yields for methylation and cyclization steps.
- Chlorination using POCl₃ remains the most reliable method for introducing chlorine at the 2-position of pyrimidines.
- Methylation at the 7-position can be efficiently achieved with methyl iodide or dimethyl sulfate under basic conditions.
- Patents and recent literature emphasize the importance of purification steps, including washes with saturated NaCl and NaHCO₃ solutions, to obtain high-purity intermediates.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazo[1,2-c]pyrimidines with various functional groups .
Scientific Research Applications
5-Chloro-7-methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery for the treatment of various diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Core Scaffold Variations
Key Observations :
- Electronic Effects : The trifluoromethyl group in 5-chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine enhances lipophilicity and metabolic stability compared to the methyl analog .
- Regioselectivity : In pyrrolo[1,2-c]pyrimidines, C7 is more reactive than C5 due to electron delocalization, influencing functionalization strategies .
- Biological Targets : Pyrido[1,2-c]pyrimidines exhibit high affinity for serotonin receptors (5-HT1A), whereas imidazo[1,2-c]pyrimidines are explored for antitumor activity .
Substituent Effects on Bioactivity
- Imidazo[1,2-c]pyrimidine Derivatives: Antitumor Activity: Derivatives with amino or naphthalene groups show DNA demethylation effects and inhibit cancer cell proliferation . Substituent Position: Chlorine at C5 and methyl at C7 optimize steric and electronic properties for target binding .
Pyrido[1,2-c]pyrimidine Derivatives :
- Substitution on the aryl ring (e.g., ortho-OCH₃ or para-OCH₃) significantly enhances 5-HT1A receptor binding. Ortho substituents generally outperform para in affinity .
Biological Activity
5-Chloro-7-methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a fused bicyclic structure that includes both imidazole and pyrimidine rings. Its molecular formula is C₇H₆ClN₃, with a molecular weight of approximately 171.59 g/mol. The presence of chlorine and methyl groups contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular pathways can vary based on the biological activity being studied.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including multidrug-resistant tuberculosis. This potential makes it a candidate for therapeutic applications in infectious diseases.
Anticancer Activity
In anticancer research, this compound has demonstrated promising results:
- Cell Proliferation Inhibition : Studies have shown that related compounds exhibit strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC value of 0.126 μM .
- Selectivity : The compound displayed a nearly 20-fold selectivity for cancer cells over non-cancerous cells (MCF10A), indicating its potential for targeted cancer therapy .
- Mechanistic Insights : It has been suggested that the compound can induce apoptosis in cancer cells by increasing caspase-3 levels, which is critical for programmed cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-7-methylimidazo[1,2-c]pyrimidine, and how do reaction conditions influence yield?
Methodological Answer:
- Route 1: Cyclocondensation of substituted pyrimidine precursors with methylamine derivatives under reflux conditions (e.g., acetonitrile, 80°C for 12 hours). Monitor intermediates via TLC and optimize stoichiometry to minimize side products like N-methylated byproducts .
- Route 2: Halogenation of 7-methylimidazo[1,2-c]pyrimidine using phosphorus oxychloride (POCl₃) at 110°C for 6 hours. Control moisture to prevent hydrolysis of the chlorinating agent .
- Yield Optimization: Use factorial design (e.g., 2^k models) to test variables: temperature, solvent polarity, and catalyst loading. Statistical analysis (ANOVA) identifies dominant factors .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Compare experimental <sup>1</sup>H and <sup>13</sup>C spectra with computational predictions (DFT-based tools) to confirm substituent positions. For example, the methyl group at position 7 should show a singlet near δ 2.5 ppm in <sup>1</sup>H NMR .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₇H₆ClN₃) with <1 ppm mass error.
- HPLC-PDA: Use reverse-phase C18 columns (acetonitrile/water gradient) to quantify impurities. Calibrate against certified reference standards .
Q. What solvent systems are suitable for solubility studies, and how does pH affect stability?
Methodological Answer:
- Solubility Screening: Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 1–12). Use shake-flask method with UV-Vis quantification (λ_max ~260 nm).
- Stability Assessment: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolytic degradation (e.g., loss of chloro substituent) via LC-MS .
Q. How should researchers design preliminary bioactivity assays for this compound?
Methodological Answer:
- Target Selection: Prioritize kinases or purinergic receptors due to structural analogy to imidazopyridine inhibitors .
- Assay Protocol: Use fluorescence polarization (FP) for binding affinity or luminescence-based ATPase assays. Include positive controls (e.g., staurosporine) and validate with dose-response curves (IC₅₀ calculation) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound for target selectivity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with binding pockets (e.g., ATP-binding sites). Focus on halogen bonding between the chloro group and conserved lysine residues .
- MD Simulations: Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .
- QSAR Modeling: Train models with topological descriptors (e.g., LogP, polar surface area) and bioactivity data to predict ADMET properties .
Q. What strategies resolve contradictions in reactivity data between experimental and computational results?
Methodological Answer:
- Error Source Analysis: Cross-validate computational methods (e.g., compare DFT functionals: B3LYP vs. M06-2X). Re-examine experimental conditions (e.g., solvent dielectric effects) .
- Kinetic Profiling: Use stopped-flow spectroscopy to measure reaction rates under controlled conditions. Compare with transition-state theory (TST) predictions .
- Collaborative Validation: Share datasets with independent labs to confirm reproducibility .
Q. How can advanced statistical methods improve reaction optimization for scaled-up synthesis?
Methodological Answer:
- Response Surface Methodology (RSM): Design a central composite design (CCD) to map nonlinear relationships between variables (temperature, catalyst loading). Use desirability functions to maximize yield and purity .
- Machine Learning: Train random forest models on historical reaction data to predict optimal conditions for new substrates .
Q. What mechanistic insights explain unexpected byproducts during halogenation?
Methodological Answer:
- Isotopic Labeling: Use <sup>37</sup>Cl-labeled POCl₃ to track chloro substituent incorporation. Detect isotopic patterns via HRMS .
- In Situ Monitoring: Employ ReactIR to capture intermediate species (e.g., phosphorylated intermediates). Correlate with DFT-computed reaction pathways .
Q. How should researchers address discrepancies in crystallographic vs. solution-phase structural data?
Methodological Answer:
- SC-XRD vs. NMR: Compare single-crystal X-ray structures with NOESY/ROESY NMR to assess conformational flexibility. Solvent effects (e.g., DMSO vs. solid state) may explain variations .
- Dynamic NMR: Perform variable-temperature NMR to detect rotational barriers (e.g., hindered methyl group rotation) .
Q. What protocols mitigate batch-to-batch variability in impurity profiles?
Methodological Answer:
- DoE for Purification: Optimize recrystallization (solvent ratios, cooling rates) using Taguchi methods. Track impurities via LC-MS/MS and assign structures via fragmentation patterns .
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
